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molecular formula C9H10O3 B8628327 2-(Hydroxymethyl)-5-methylbenzoic acid CAS No. 72985-22-9

2-(Hydroxymethyl)-5-methylbenzoic acid

Cat. No. B8628327
M. Wt: 166.17 g/mol
InChI Key: CVFHJTNQTAYJBX-UHFFFAOYSA-N
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Patent
US08685969B2

Procedure details

To a homogeneous, colorless solution of 2-(hydroxymethyl)-5-methylbenzoic acid (0.6325 g, 3.81 mmol) in THF (35 mL) under nitrogen was added MnO2 (4.96 g, 57.1 mmol), and the reaction was stirred overnight. Additional MnO2 (˜3 g) was added, and the reaction was stirred overnight. The mixture was filtered through a pad of CELITE® and rinsed with THF. The filtrate was concentrated in vacuo to give the desired product (0.3302 g, 2.011 mmol, 52.8% yield) as an off-white solid.
Quantity
0.6325 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
4.96 g
Type
catalyst
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
52.8%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>C1COCC1.O=[Mn]=O>[CH:2]([C:3]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])=[O:1]

Inputs

Step One
Name
Quantity
0.6325 g
Type
reactant
Smiles
OCC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.96 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of CELITE®
WASH
Type
WASH
Details
rinsed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=C(C(=O)O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.011 mmol
AMOUNT: MASS 0.3302 g
YIELD: PERCENTYIELD 52.8%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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